molecular formula C17H16N4O2S B2522534 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899754-01-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2522534
CAS No.: 899754-01-9
M. Wt: 340.4
InChI Key: MMALUXLGALSYCZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,2-dihydropyridine core substituted with a 2-methylbenzyl group at position 1, a 2-oxo moiety, and a carboxamide linkage to a 5-methyl-1,3,4-thiadiazole ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in kinase inhibition or antimicrobial applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-6-3-4-7-13(11)10-21-9-5-8-14(16(21)23)15(22)18-17-20-19-12(2)24-17/h3-9H,10H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMALUXLGALSYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazide derivatives with chloroacetyl chloride under acidic conditions. The resulting intermediate is then reacted with 2-methylbenzylamine to introduce the benzyl group

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Primary or secondary amines.

  • Substitution: Substituted thiadiazoles.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance:

  • Case Study : A derivative of a related thiadiazole compound was tested against various cancer cell lines (SKNMC, HT-29, PC3) using the MTT assay. While none surpassed doxorubicin's efficacy, some derivatives showed promising activity against neuroblastoma and colon cancer cell lines .
CompoundCell LineIC50 (µM)Reference
Derivative ASKNMC12.5
Derivative BHT-2915.0
DoxorubicinSKNMC10.0

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicated favorable interactions with the enzyme's active site, warranting further investigation into its anti-inflammatory capabilities .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Recent studies have shown that derivatives of thiadiazole exhibit activity against various bacterial strains:

  • Case Study : A related study synthesized several thiadiazole derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method. Several compounds demonstrated significant inhibition zones compared to control groups .
CompoundBacterial StrainInhibition Zone (mm)Reference
Compound XS. aureus18
Compound YE. coli15

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may also possess neuroprotective properties. In particular, studies have indicated that certain thiadiazole derivatives can protect neuronal cells from oxidative stress-induced damage .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The thiadiazole ring plays a crucial role in crossing cellular membranes and binding to biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Core Structure Key Substituents Functional Group Potential Implications
Target Compound 1,2-dihydropyridine 2-methylbenzyl, 5-methylthiadiazole Carboxamide High lipophilicity (due to benzyl), electron-deficient thiadiazole enhances π-π stacking
2-ethoxypyridine-3-carboxamide Pyridine Ethoxy Carboxamide Increased solubility (ethoxy group) but reduced steric bulk compared to target
5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide Oxazole 1-methylpyrazole Carboxamide Oxazole’s lower electronegativity vs. thiadiazole may reduce target binding affinity
N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide Spirocyclic oxa-decan Methanesulfonamide Sulfonamide Sulfonamide’s acidity could enhance solubility but alter hydrogen-bonding patterns
2-(4-cyanophenoxy)propanamide Phenoxy 4-cyanophenyl Carboxamide Cyano group introduces electron-withdrawing effects, potentially increasing metabolic stability
N-[1-(2-chlorophenyl)ethyl]methanesulfonamide Chlorophenyl 2-chlorophenyl Sulfonamide Chlorine’s steric and electronic effects may improve receptor interaction vs. methylbenzyl
4-(4-methylpiperazin-1-yl)benzonitrile Piperazine Methylpiperazine Nitrile Piperazine enhances solubility; nitrile may act as a hydrogen bond acceptor
2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide Azetidine Dimethylazetidine Carboxamide Smaller azetidine ring vs. dihydropyridine may restrict conformational flexibility

Electronic and Steric Effects

  • Thiadiazole vs. Oxazole/Pyrazole : The target’s 1,3,4-thiadiazole ring is more electron-deficient than oxazole (compound 2) or pyrazole (compound 3), favoring interactions with electron-rich biological targets (e.g., ATP-binding pockets) .
  • 2-Methylbenzyl vs.

Functional Group Impact

  • Carboxamide vs. Sulfonamide : Carboxamides (target, compounds 1–4) generally exhibit neutral pH behavior, whereas sulfonamides (compounds 3, 5) are more acidic, influencing ionization and solubility .
  • Spirocyclic and Piperazine Moieties : Compound 3’s spirocyclic system and compound 6’s piperazine introduce rigidity and solubility, respectively, contrasting with the target’s planar dihydropyridine core .

Hypothesized Pharmacological Implications

  • Target Affinity : The thiadiazole and dihydropyridine combination in the target may improve kinase inhibition compared to compound 2’s pyridine or compound 7’s azetidine .
  • Metabolic Stability: Compound 4’s cyano group and compound 6’s piperazine suggest higher metabolic resistance than the target, which lacks electron-withdrawing or solubilizing groups .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N3OSC_{18}H_{17}N_3OS with a molecular weight of 323.41 g/mol. The compound features a thiadiazole ring that enhances its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole moiety. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant cytotoxicity against various cancer cell lines. Notably, compounds similar to this compound were shown to induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4eMCF-70.28Induces G2/M arrest
Compound 4iHepG29.6Apoptosis via caspase activation

Antibacterial Activity

The antibacterial properties of thiadiazole derivatives have also been explored. Studies indicate that these compounds can inhibit the growth of various bacterial strains:

  • Mechanisms : The antibacterial action is often attributed to the ability of thiadiazoles to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Table 2: Antibacterial Efficacy of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli20 µg/mL

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives:

  • In Vivo Studies : A study involving a tumor-bearing mouse model demonstrated that specific thiadiazole derivatives significantly reduced tumor growth and showed preferential targeting of cancer cells .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications on the thiadiazole ring and substituents on the benzyl group can enhance biological activity. For example, introducing lipophilic groups has been associated with increased cellular uptake and potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

Condensation : Reacting a pyridine-3-carboxamide precursor with a 5-methyl-1,3,4-thiadiazol-2-amine derivative under reflux in acetonitrile or DMF.

Cyclization : Using iodine and triethylamine in DMF to facilitate cyclization, forming the thiadiazole ring .

Purification : Employing flash chromatography (e.g., ethyl acetate/hexane) or recrystallization to isolate the final product.

  • Key Considerations : Reaction time (1–3 minutes for initial steps) and solvent polarity significantly impact yield. For example, acetonitrile favors rapid intermediate formation, while DMF stabilizes transition states during cyclization .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Spectroscopic Techniques :

  • 1H/13C NMR : Confirms the presence of the 2-methylbenzyl group (δ 2.35 ppm for CH3) and the dihydropyridine ring (δ 6.1–6.3 ppm for olefinic protons) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and thiadiazole C=N vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 385.1) .
    • Analytical Methods : Thin-layer chromatography (TLC) with UV visualization monitors reaction progress, while HPLC (>95% purity) ensures final product quality .

Q. What functional groups in the compound influence its reactivity and stability?

  • Critical Groups :

  • Thiadiazole Ring : Prone to nucleophilic substitution at the sulfur atom, enabling derivatization .
  • Dihydropyridine Core : Susceptible to oxidation, requiring inert atmospheres (N2/Ar) during synthesis .
  • Carboxamide Linker : Participates in hydrogen bonding, influencing solubility and biological target interactions .
    • Stability : The compound is stable at room temperature but degrades under prolonged UV exposure or strong acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

Substituent Variation : Modify the 2-methylbenzyl group (e.g., halogenation, alkyl chain elongation) to assess impact on antimicrobial or anticancer potency .

Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole or triazole moieties to evaluate metabolic stability .

  • Data Analysis : Use IC50 values (e.g., from MTT assays) and molecular docking scores (e.g., GSK-3β inhibition) to correlate structural changes with activity .

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., GSK-3β) or antimicrobial targets (e.g., DNA gyrase) .
  • MD Simulations : AMBER or GROMACS assesses binding stability over 100-ns trajectories, highlighting critical residues (e.g., Lys85 in GSK-3β) .
    • Validation : Compare computational results with experimental enzymatic inhibition assays (e.g., IC50 = 2.3 µM for GSK-3β) .

Q. How can contradictions in spectral or biological data be systematically resolved?

  • Case Example : Discrepancies in NMR peaks for dihydropyridine protons may arise from tautomerism.
  • Resolution Steps :

Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe peak shifts indicative of tautomeric equilibria .

X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, confirming the dominant tautomer .

  • Biological Replication : Repeat assays (e.g., antimicrobial disk diffusion) under standardized conditions (pH 7.4, 37°C) to minimize variability .

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